Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. In the absence of direct literature precedent for this specific molecule, this guide establishes a robust analytical workflow rooted in established principles of organic chemistry and spectroscopy. By synthesizing information from analogous imidazopyridazine and imidazopyridine systems, we present a plausible synthetic strategy and a detailed multi-technique spectroscopic approach for unambiguous structure confirmation. This document serves as a critical resource for researchers engaged in the synthesis and characterization of new nitrogen-containing heterocyclic entities, offering field-proven insights into experimental design, data interpretation, and the integration of analytical evidence to definitively establish molecular identity.
Introduction: The Significance of the Imidazo[4,5-c]pyridazine Scaffold
The imidazo[4,5-c]pyridazine core represents a class of nitrogen-fused heterocyclic systems that are of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are structurally related to purines, a fundamental component of nucleic acids, making them privileged structures for interacting with a wide array of biological targets.[2] The introduction of specific substituents, such as a chlorine atom and an ethyl group, onto this core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, the development of a rigorous and systematic approach to the structural elucidation of novel derivatives like 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is paramount for advancing drug development programs. This guide outlines a comprehensive strategy, from synthesis to final structural confirmation, to empower researchers in this endeavor.
Proposed Synthetic Pathway
A plausible synthetic route to 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can be conceptualized based on established methodologies for the synthesis of related imidazopyridazines and N-alkylation techniques.[3][4] The proposed two-step synthesis is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-chloro-7H-imidazo[4,5-c]pyridazine
-
To a solution of 3,4-diamino-6-chloropyridazine (1.0 eq) in triethyl orthoformate (10-15 eq), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-chloro-7H-imidazo[4,5-c]pyridazine.
Step 2: Synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
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Dissolve 4-chloro-7H-imidazo[4,5-c]pyridazine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-20 minutes at room temperature.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. It is important to note that N-alkylation can potentially occur at different nitrogen atoms, leading to regioisomers. The subsequent spectroscopic analysis is crucial for confirming the desired N-7 ethylation.[5]
Spectroscopic Characterization and Data Interpretation
A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. This involves the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments is required for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of the protons in the molecule.
| Expected ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 8.0 - 9.0 | Singlet | 1H | H-6 |
| 7.5 - 8.5 | Singlet | 1H | H-2 | |
| Ethyl Group | 4.0 - 4.5 | Quartet | 2H | -CH₂- |
| 1.3 - 1.6 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments.
| Expected ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 140 - 160 | C-4, C-7a |
| 130 - 145 | C-2, C-6, C-3a | |
| Ethyl Group | 40 - 50 | -CH₂- |
| 10 - 20 | -CH₃ |
2D NMR Spectroscopy for Regioisomer Confirmation:
2D NMR experiments are critical for confirming the position of the ethyl group.[6]
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Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment will show correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the protons of the ethyl group's methylene (-CH₂) and the carbons of the imidazo[4,5-c]pyridazine core, specifically C-6 and C-7a, confirming the attachment at the N-7 position.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can reveal through-space proximity of protons. A NOE between the methylene protons of the ethyl group and the H-6 proton would provide strong evidence for the N-7 substitution.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₇ClN₄). The presence of a chlorine atom will be indicated by the characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.[7]
Electron Ionization Mass Spectrometry (EI-MS): EI-MS will induce fragmentation of the molecule, providing structural information. Key expected fragments include:
| m/z | Possible Fragment |
| [M]⁺ | Molecular ion (C₇H₇ClN₄)⁺ |
| [M-CH₃]⁺ | Loss of a methyl radical |
| [M-C₂H₅]⁺ | Loss of an ethyl radical |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [C₅H₂ClN₄]⁺ | Loss of the ethyl group |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.[8]
| Expected FTIR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| C-H stretching (aromatic) | 3000 - 3100 | Imidazopyridazine ring |
| C-H stretching (aliphatic) | 2850 - 3000 | Ethyl group |
| C=N and C=C stretching | 1500 - 1650 | Imidazopyridazine ring |
| C-N stretching | 1300 - 1400 | Imidazopyridazine ring |
| C-Cl stretching | 600 - 800 | Chloro group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazo[4,5-c]pyridazine core is an aromatic system and is expected to exhibit characteristic UV absorptions. The spectrum, typically recorded in a solvent like ethanol or methanol, would likely show multiple absorption bands in the 200-400 nm range, corresponding to π→π* transitions of the heterocyclic system. While not definitive for structure elucidation on its own, it serves as a useful fingerprint for the compound and can be used for quantitative analysis.[9]
Integration of Analytical Data for Final Structure Confirmation
The definitive structural elucidation of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is achieved through the careful integration and cross-validation of data from all the aforementioned analytical techniques.
The process begins with HRMS confirming the correct molecular formula. The functional groups identified by FTIR should be consistent with this formula. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework, and the crucial 2D NMR (HMBC and NOESY) experiments definitively establish the connectivity and the position of the ethyl group, distinguishing it from other possible regioisomers. The fragmentation pattern observed in the mass spectrum should be rationalized based on the confirmed structure. Finally, the UV-Vis spectrum provides a characteristic electronic fingerprint of the molecule. The convergence of all this data provides an irrefutable confirmation of the structure of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine.
Conclusion
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This technical guide has provided a comprehensive and systematic workflow for the unambiguous characterization of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. By leveraging a combination of a plausible synthetic strategy and a suite of powerful spectroscopic techniques, researchers can confidently determine the molecular architecture of this and other related novel chemical entities. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and analysis.
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